1,3,7,8-Tetramethylxanthine

Description

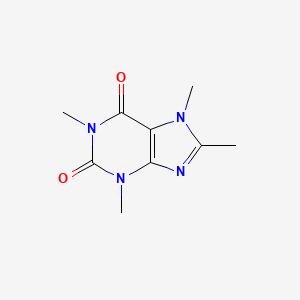

Structure

3D Structure

Properties

IUPAC Name |

1,3,7,8-tetramethylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O2/c1-5-10-7-6(11(5)2)8(14)13(4)9(15)12(7)3/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFHHOHMIVKIHMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1C)C(=O)N(C(=O)N2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70232215 | |

| Record name | 1-Methylcaffeine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70232215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832-66-6 | |

| Record name | 3,7-Dihydro-1,3,7,8-tetramethyl-1H-purine-2,6-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=832-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylcaffeine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000832666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methylcaffeine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70232215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 1,3,7,8-Tetramethylxanthine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,7,8-Tetramethylxanthine, also known as 8-methylcaffeine, is a derivative of caffeine with potential applications in medicinal chemistry and pharmacological research. Unlike its parent compound, direct methylation of the C-8 position of caffeine is not feasible. This technical guide provides a comprehensive overview of a well-established synthetic route to this compound, commencing from readily available caffeine. The synthesis involves a two-step process: the formation of an 8-alkoxycaffeine intermediate followed by a reaction with an acid anhydride. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow to facilitate understanding and replication.

Introduction

Xanthine and its derivatives are a class of purine alkaloids that exhibit a wide range of pharmacological activities. Caffeine (1,3,7-trimethylxanthine) is the most well-known member of this family, acting as a central nervous system stimulant. Chemical modification of the caffeine scaffold, particularly at the 8-position, has been a subject of interest for developing novel therapeutic agents with altered or enhanced biological activities. The introduction of a methyl group at the C-8 position to yield this compound presents a unique synthetic challenge, as direct methylation of caffeine at this position is not successful.

This guide outlines a reliable and documented procedure for the synthesis of this compound, providing researchers with the necessary information to produce this compound for further investigation.

Synthesis Pathway

The synthesis of this compound from caffeine is a two-step process. The first step involves the introduction of an oxygen-containing functional group at the 8-position of the caffeine molecule to create an 8-alkoxycaffeine intermediate. This is typically achieved by first halogenating caffeine at the 8-position to produce 8-halocaffeine (e.g., 8-bromocaffeine or 8-chlorocaffeine), followed by a nucleophilic substitution reaction with an alkoxide. The resulting 8-alkoxycaffeine is then heated with an acid anhydride, such as acetic anhydride, to yield the final product, this compound.

"1,3,7,8-tetramethylxanthine chemical properties"

An In-depth Technical Guide to the Chemical Properties of 1,3,7,8-Tetramethylxanthine

Introduction

This compound, also known as 8-methylcaffeine, is a derivative of xanthine and a close structural analog of caffeine (1,3,7-trimethylxanthine). As a member of the methylxanthine class, it is of significant interest to researchers in pharmacology and medicinal chemistry for its potential as a central nervous system (CNS) stimulant and its unique metabolic profile.[1][2] The key structural difference from caffeine is the presence of an additional methyl group at the 8-position of the purine ring system. This modification has profound implications for its metabolism and biological activity, distinguishing it from its more famous counterpart.[1]

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and pharmacological context of this compound, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized below. These data are essential for experimental design, formulation development, and understanding its pharmacokinetic profile.

| Property | Value | Source |

| IUPAC Name | 1,3,7,8-tetramethylpurine-2,6-dione | N/A |

| Synonyms | 8-Methylcaffeine, 1-methylcaffeine | [3] |

| CAS Number | 832-66-6 | [3] |

| Chemical Formula | C₉H₁₂N₄O₂ | [3] |

| Molecular Weight | 208.22 g/mol | [3] |

| Melting Point | 210 - 211 °C | [3] |

| Boiling Point | 410.7 °C at 760 mmHg | [3] |

| Density | 1.4 g/cm³ | [3] |

| Water Solubility | 2.175 g/L (at 20 °C) | [3] |

| LogP (Octanol-Water) | -0.72090 | [3] |

| XLogP3 | 0.3 | [3] |

| Vapor Pressure | 5.89E-07 mmHg at 25°C | [3] |

| Flash Point | 202.2 °C | [3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Rotatable Bond Count | 0 | [3] |

| Exact Mass | 208.09602564 | [3] |

| Complexity | 319 | [3] |

Experimental Protocols: Synthesis

The synthesis of this compound can be achieved via the methylation of caffeine (1,3,7-trimethylxanthine). While various specific reagents and conditions can be employed, the general protocol involves the introduction of a methyl group at the C8 position of the xanthine core.

General Methodology: N-Methylation of Caffeine

A common synthetic route involves the direct methylation of 1,3,7-trimethylxanthine. A literature-reported approach outlines this conversion with a reference yield of 65.0%.[3]

-

Starting Material: High-purity 1,3,7-trimethylxanthine (caffeine).

-

Methylating Agent: A suitable methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), is used to provide the methyl group.

-

Base and Solvent: The reaction is typically carried out in the presence of a base (e.g., dimsyl sodium) and an appropriate aprotic solvent (e.g., THF) to facilitate the nucleophilic substitution.[4]

-

Reaction Conditions: The reactants are stirred at a controlled temperature (e.g., room temperature) for a sufficient duration to ensure complete reaction.[4]

-

Work-up and Purification: Following the reaction, the mixture is quenched and the crude product is extracted. Purification is achieved through techniques such as recrystallization or column chromatography to isolate pure this compound.[4]

Pharmacology and Signaling Pathways

Mechanism of Action

Like other methylxanthines, the primary mechanism of action for this compound is expected to be the competitive antagonism of adenosine receptors.[2][5][6] Adenosine is an inhibitory neurotransmitter that promotes drowsiness and slows down neural activity.[7] By blocking adenosine receptors (primarily A₁ and A₂A subtypes), methylxanthines prevent adenosine from binding, leading to an increase in neuronal firing and the release of stimulatory neurotransmitters like dopamine and norepinephrine.[6][7] This antagonism results in the classic stimulant effects associated with this class of compounds, such as increased alertness and reduced fatigue.[8]

A secondary mechanism for methylxanthines can involve the inhibition of phosphodiesterase (PDE) enzymes, which leads to an increase in intracellular cyclic AMP (cAMP).[2][5] However, this action typically requires concentrations higher than those achieved through normal consumption.[2]

Metabolic Considerations

A critical distinction for this compound lies in its metabolism. The methylation at the 8-position is significant because the primary metabolic pathway for caffeine involves oxidation at this very position by the enzyme xanthine oxidase.[1] By blocking this site, the metabolism of this compound is likely hindered, which is predicted to result in a longer biological half-life compared to caffeine.[1] This altered pharmacokinetic profile suggests that its physiological effects could be more prolonged, a factor of considerable importance for drug development and safety assessment. This structural change may also place a greater metabolic burden on the liver.[1]

References

- 1. The application of 1,3,7,8-Tetramethylxanthine_Chemicalbook [chemicalbook.com]

- 2. Caffeine - Wikipedia [en.wikipedia.org]

- 3. lookchem.com [lookchem.com]

- 4. thieme-connect.com [thieme-connect.com]

- 5. 1,3,7-Trimethylxanthine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. Untitled Document [sas.upenn.edu]

- 7. echemi.com [echemi.com]

- 8. Future Engineers :: Name that Molecule Challenge :: Gallery :: Most-used Drug- Caffeine [futureengineers.org]

A Comprehensive Pharmacological Profile of 1,3,7,8-Tetramethylxanthine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 29, 2025

Abstract

1,3,7,8-tetramethylxanthine, also known as 8-methylcaffeine, is a derivative of the widely consumed central nervous system stimulant, caffeine. As a member of the methylxanthine class, its pharmacological profile is anticipated to be primarily characterized by the antagonism of adenosine receptors and the inhibition of phosphodiesterase enzymes. Structure-activity relationship studies of xanthine derivatives suggest that substitution at the C8-position can significantly modulate receptor affinity and selectivity, indicating that this compound may possess unique pharmacological properties distinct from its parent compound. This technical guide provides a projected pharmacological profile based on established knowledge of xanthine derivatives, outlines detailed experimental protocols for its empirical determination, and presents key signaling and experimental workflows through standardized visualizations. Due to a lack of specific experimental data for this compound in publicly available literature, this document serves as a foundational framework to guide future research and drug development efforts.

Introduction

Xanthine and its methylated derivatives, known as methylxanthines, are a class of purine alkaloids with significant pharmacological effects. The most notable member of this family is caffeine (1,3,7-trimethylxanthine), the world's most consumed psychoactive substance, found in beverages like coffee and tea.[1][2] The primary mechanisms of action for methylxanthines include antagonism of adenosine receptors and inhibition of phosphodiesterase (PDE) enzymes, which leads to a wide range of physiological effects, including central nervous system stimulation, bronchodilation, and diuresis.[3][4]

This compound is a synthetic derivative of caffeine, featuring an additional methyl group at the 8-position of the xanthine core. Structure-activity relationship (SAR) studies on xanthine derivatives have consistently shown that substitutions at the C8-position can dramatically alter the compound's affinity and selectivity for adenosine receptor subtypes.[5][6][7] Specifically, the introduction of aryl or cycloalkyl groups at this position has been a key strategy in developing potent and selective adenosine receptor antagonists.[7][8] While less is known about a simple methyl substitution, it is plausible that this modification could alter the pharmacological profile compared to caffeine. This guide aims to consolidate the theoretical pharmacology of this compound and provide the necessary experimental framework for its empirical validation.

Physicochemical Properties

The fundamental physicochemical properties of a compound are critical for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Reference |

| IUPAC Name | 1,3,7,8-tetramethyl-3,7-dihydro-1H-purine-2,6-dione | N/A |

| Synonyms | 8-Methylcaffeine, Temacaffeine | N/A |

| Molecular Formula | C₉H₁₂N₄O₂ | N/A |

| Molecular Weight | 208.22 g/mol | N/A |

| Appearance | White crystalline powder (predicted) | N/A |

| Melting Point | Data not available | N/A |

| Solubility | Low aqueous solubility (predicted) | [5] |

Pharmacodynamics

The pharmacodynamics of this compound are predicted to be centered on two primary molecular targets: adenosine receptors and phosphodiesterase enzymes.

Mechanism of Action: Adenosine Receptor Antagonism

Adenosine is an endogenous purine nucleoside that modulates numerous physiological processes by activating four G protein-coupled receptor subtypes: A₁, A₂ₐ, A₂ₑ, and A₃.[7] Methylxanthines, including caffeine, act as non-selective competitive antagonists at these receptors, with most of their stimulant effects attributed to the blockade of A₁ and A₂ₐ receptors.[1][7]

-

A₁ Receptor Blockade : Primarily found in the brain, heart, and kidneys. Antagonism leads to increased neuronal firing, enhanced neurotransmitter release, and increased cardiac contractility.

-

A₂ₐ Receptor Blockade : Highly expressed in the striatum and vascular smooth muscle. Antagonism reverses the inhibitory effects of adenosine on dopamine signaling, contributing to increased motor activity and alertness.

The methyl group at the C8-position of this compound may alter its binding affinity for these receptor subtypes compared to caffeine.

Mechanism of Action: Phosphodiesterase (PDE) Inhibition

Methylxanthines are non-selective inhibitors of cyclic nucleotide phosphodiesterases (PDEs), enzymes that degrade the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[9] By inhibiting PDEs, methylxanthines increase intracellular levels of cAMP and cGMP, leading to effects such as smooth muscle relaxation (bronchodilation) and increased cardiac muscle contractility. However, this action typically requires higher concentrations than those needed for adenosine receptor antagonism.[10] Caffeine is considered a weak PDE inhibitor.[10] The potency of this compound as a PDE inhibitor remains to be determined.

Quantitative Pharmacodynamic Data

Quantitative data on binding affinities (Ki) and inhibitory concentrations (IC₅₀) are essential for characterizing the potency and selectivity of a drug candidate. Currently, no such data is available for this compound. The tables below are presented as a template for future experimental characterization, with comparative values for caffeine provided for context.

Table 1: Adenosine Receptor Binding Affinity (Ki, µM)

| Compound | Human A₁ | Human A₂ₐ | Human A₂ₑ | Human A₃ | Reference |

| This compound | Data not available | Data not available | Data not available | Data not available | |

| Caffeine (1,3,7-Trimethylxanthine) | ~12-40 | ~24-50 | >100 | >100 | [5][7] |

Table 2: Phosphodiesterase Inhibition (IC₅₀, µM)

| Compound | PDE1 | PDE2 | PDE3 | PDE4 | PDE5 | Reference |

| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | |

| Caffeine (1,3,7-Trimethylxanthine) | ~280 | ~540 | ~600 | ~400 | ~200 | [10] |

Pharmacokinetics

The pharmacokinetic profile describes the journey of a drug through the body. The ADME properties of this compound have not been experimentally determined. The profile is predicted to be similar to other methylxanthines, which are generally well-absorbed orally, distribute widely throughout the body, and are extensively metabolized by the liver.[11]

Table 3: Projected Pharmacokinetic Parameters

| Parameter | Projected Value / Information | Comparative Value (Caffeine) | Reference |

| Bioavailability (Oral) | High (>80%) | ~99% | [1] |

| Protein Binding | Low to moderate | 10-36% | [1] |

| Metabolism | Hepatic, primarily via CYP450 enzymes (e.g., CYP1A2) | Primary: CYP1A2 | [12] |

| Metabolites | Demethylated and hydroxylated derivatives | Paraxanthine, Theobromine, Theophylline | [4] |

| Half-life (t½) | Data not available | ~5 hours (variable) | [12] |

| Excretion | Primarily renal (as metabolites) | <2% excreted unchanged | [11] |

Experimental Protocols

To empirically determine the pharmacological profile of this compound, standardized in vitro assays are required. The following sections detail the methodologies for key experiments.

Radioligand Competition Binding Assay for Adenosine Receptors

This protocol describes a method to determine the binding affinity (Ki) of this compound for adenosine receptor subtypes.

Objective: To quantify the affinity of the test compound for a specific adenosine receptor subtype (e.g., A₁) by measuring its ability to displace a known high-affinity radioligand.

Materials:

-

Cell membranes from a stable cell line expressing the human adenosine receptor of interest (e.g., HEK293-hA₁).

-

Radioligand: e.g., [³H]DPCPX (for A₁ receptors) or [³H]CGS 21680 (for A₂ₐ receptors).[13]

-

Test Compound: this compound, serially diluted.

-

Non-specific binding control: A high concentration of a known agonist/antagonist (e.g., 10 µM R-PIA for A₁).[13]

-

Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., GF/B or GF/C).

-

Scintillation cocktail and liquid scintillation counter.

Methodology:

-

Membrane Preparation: Homogenize cells and isolate the membrane fraction through differential centrifugation. Resuspend the final membrane pellet in binding buffer to a specific protein concentration (e.g., 50-100 µg/mL).

-

Assay Setup: In a 96-well plate, combine the radioligand (at a concentration near its Kd), varying concentrations of this compound, and the membrane suspension in a final volume of 200-250 µL.

-

Total Binding: Wells containing radioligand and membranes only.

-

Non-specific Binding: Wells containing radioligand, membranes, and the non-specific control.

-

Competition: Wells containing radioligand, membranes, and serially diluted test compound.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set duration (e.g., 60-120 minutes) to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Quantification: Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

-

Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) from the curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Phosphodiesterase (PDE) Inhibition Assay

This protocol outlines a method to determine the IC₅₀ of this compound against various PDE isozymes.

Objective: To measure the concentration of the test compound required to inhibit 50% of the activity of a specific PDE enzyme.

Materials:

-

Recombinant human PDE enzymes (e.g., PDE1, PDE4, PDE5).

-

Substrate: cAMP or cGMP.

-

Test Compound: this compound, serially diluted.

-

Assay Buffer (specific to the PDE isozyme).

-

Detection Reagents (e.g., Malachite Green-based kit for phosphate detection).[14]

-

Microplate reader.

Methodology:

-

Assay Setup: In a microplate, add the PDE enzyme, assay buffer, and varying concentrations of this compound.

-

Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add the substrate (cAMP or cGMP) to all wells to start the enzymatic reaction.

-

Reaction Incubation: Incubate for a defined period during which the enzyme activity is linear (e.g., 20-30 minutes at 30°C).

-

Stop Reaction & Detection: Terminate the reaction and add detection reagents. In a common method, a 5'-nucleotidase is added to convert the product (AMP/GMP) to adenosine/guanosine and inorganic phosphate. The released phosphate is then quantified colorimetrically.[14]

-

Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor.

-

Plot the percentage of inhibition against the log concentration of this compound.

-

Determine the IC₅₀ value using non-linear regression analysis.

-

Conclusion

This compound represents an intriguing, yet understudied, derivative of caffeine. Based on established structure-activity relationships within the xanthine class, it is hypothesized to function as an adenosine receptor antagonist and a weak phosphodiesterase inhibitor. The addition of a methyl group at the C8-position could potentially enhance its affinity for certain adenosine receptor subtypes, leading to a unique pharmacological profile. This technical guide provides the theoretical foundation and, critically, the detailed experimental protocols necessary for the comprehensive characterization of this compound. The empirical data generated from these studies will be vital for determining its potential utility for researchers, scientists, and drug development professionals exploring novel central nervous system stimulants or therapeutics targeting the adenosinergic system.

References

- 1. Caffeine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 1,3,7-Trimethylxanthine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Adenosine antagonists as potential therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of cyclic nucleotide phosphodiesterases by methylxanthines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Extrapolating the Coffee and Caffeine (1,3,7-Trimethylxanthine) Effects on Exercise and Metabolism—A Concise Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Pharmacology of Caffeine - Caffeine for the Sustainment of Mental Task Performance - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Mechanism of Action of 1,3,7,8-Tetramethylxanthine

Executive Summary

1,3,7,8-Tetramethylxanthine is a derivative of caffeine, distinguished by a methyl group at the 8-position of the xanthine core. Based on extensive research into xanthine pharmacology, its mechanism of action is predicted to be primarily driven by two core processes: antagonism of adenosine receptors and inhibition of phosphodiesterase enzymes. The substitution at the 8-position is known to significantly influence the potency and selectivity of xanthines. It is hypothesized that the 8-methyl group in this compound will enhance its affinity for adenosine receptors compared to caffeine, potentially leading to more potent physiological effects. Furthermore, this substitution is expected to block the primary metabolic pathway of 8-oxidation, likely resulting in a longer plasma half-life and an altered metabolite profile.

Primary Molecular Mechanisms of Action

The physiological effects of xanthine derivatives are predominantly mediated through their interaction with two key cellular signaling systems.

Adenosine Receptor Antagonism

The most significant mechanism of action for xanthines at physiologically relevant concentrations is the competitive antagonism of adenosine receptors. Adenosine is an endogenous purine nucleoside that modulates a wide array of physiological processes, including neurotransmission, cardiac function, and inflammation, by activating four G-protein coupled receptor subtypes: A₁, A₂ₐ, A₂ₑ, and A₃.

-

A₁ and A₃ Receptors: Typically couple to Gi proteins, leading to the inhibition of adenylyl cyclase, which decreases intracellular cyclic adenosine monophosphate (cAMP) levels.

-

A₂ₐ and A₂ₑ Receptors: Couple to Gs proteins, stimulating adenylyl cyclase and thereby increasing intracellular cAMP.

By blocking these receptors, xanthines inhibit the effects of adenosine, leading to a range of physiological responses, most notably the central nervous system stimulation associated with caffeine.

Structure-Activity Relationship at the 8-Position: Substitutions at the C8 position of the xanthine scaffold have a pronounced effect on adenosine receptor affinity and selectivity.

-

Increased Potency: The introduction of substituents at the 8-position, particularly aryl or cycloalkyl groups, generally increases antagonist potency at adenosine receptors by several orders of magnitude compared to the unsubstituted parent compounds. For example, 8-phenyltheophylline is significantly more potent than theophylline.[1]

-

Subtype Selectivity: 8-position modifications can introduce selectivity for specific receptor subtypes. Large, lipophilic groups such as cyclopentyl or cyclohexyl at the 8-position tend to confer selectivity for the A₁ receptor.[2]

Predicted Profile of this compound: Based on the established SAR, the methyl group at the 8-position of this compound is expected to enhance its binding affinity for adenosine receptors relative to caffeine. While a small alkyl group like methyl may not induce significant subtype selectivity, an overall increase in potency is the most probable outcome.

Phosphodiesterase (PDE) Inhibition

Xanthines are also known to be competitive, non-selective inhibitors of phosphodiesterases (PDEs), a superfamily of enzymes that degrade the second messengers cAMP and cGMP.[3] By inhibiting PDEs, xanthines increase the intracellular levels of these cyclic nucleotides, which can potentiate the effects of processes mediated by adenylyl cyclase and guanylyl cyclase.

However, the concentrations of caffeine required to significantly inhibit PDEs are generally much higher than those required for adenosine receptor antagonism.[4] Therefore, PDE inhibition is considered a secondary mechanism of action, likely contributing to the overall pharmacological profile only at higher doses.

Structure-Activity Relationship at the 8-Position: The influence of 8-position substitution on PDE inhibitory activity is complex and appears to be isoform-specific.

-

Some studies report that 8-phenyltheophylline, a potent adenosine receptor antagonist, is an ineffective inhibitor of cAMP phosphodiesterases.[4]

-

Conversely, other research has described series of 8-aryl xanthine derivatives that are potent and selective inhibitors of PDE5, the enzyme responsible for cGMP degradation.[5]

-

Alkylation at other positions also modulates PDE inhibitory activity; for instance, substitution at the 3-position tends to increase inhibitory activity against all PDE isoenzymes.[6]

Predicted Profile of this compound: Given the variable effects of 8-substitutions on PDE inhibition, it is difficult to predict the precise profile of this compound without direct experimental data. It may exhibit weak, non-selective inhibition similar to caffeine, or it could potentially show enhanced activity against specific PDE isoforms.

Quantitative Data Summary

The following tables summarize the binding affinities (Ki) and inhibitory concentrations (IC₅₀) for caffeine and select 8-substituted xanthine derivatives. This data provides a comparative baseline for predicting the activity of this compound.

Table 1: Adenosine Receptor Binding Affinities (Ki, nM) of Select Xanthines

| Compound | A₁ Receptor | A₂ₐ Receptor | A₂ₑ Receptor | A₃ Receptor | Reference(s) |

| Caffeine (1,3,7-Trimethylxanthine) | 12,000 - 25,000 | 4,000 - 15,000 | ~13,000 | >100,000 | [7][8] |

| Theophylline (1,3-Dimethylxanthine) | 8,500 - 14,000 | 4,000 - 25,000 | ~10,000 | >100,000 | [7][8] |

| 8-Phenyltheophylline | 15 - 50 | 5,000 - 10,000 | - | - | [1] |

| 1,3-Dipropyl-8-cyclopentylxanthine (DPCPX) | 0.5 - 2 | 1,000 - 2,000 | - | - | [2] |

Note: Values are compiled from multiple sources and may vary based on species and experimental conditions.

Table 2: Phosphodiesterase Inhibitory Concentrations (IC₅₀, µM) of Select Xanthines

| Compound | PDE1 | PDE2 | PDE3 | PDE4 | PDE5 | Reference(s) |

| Caffeine | ~400 | ~250 | ~500 | ~400 | - | [9] |

| Theophylline | ~300 | ~100 | ~150 | ~100 | - | [9] |

| IBMX (3-isobutyl-1-methylxanthine) | 16 | 32 | 49 | 18 | 17 | [10] |

| Propentofylline | >100 | 20 | ~100 | 30 | - | [9] |

Note: Data for a broad range of PDE isoforms is limited for many xanthines. IBMX is included as a potent, non-selective reference compound.

Predicted Pharmacokinetics and Metabolism

The pharmacokinetics of caffeine are well-documented; it is rapidly absorbed, distributes widely, and is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP1A2.[11] The major metabolic pathways are:

-

N-demethylation: Removal of methyl groups at positions 1, 3, and 7.

-

C8-oxidation: Oxidation at the 8-position to form uric acid derivatives, a pathway involving xanthine oxidase.[12]

For this compound, the presence of a methyl group at the 8-position is predicted to have a critical impact on its metabolism. This substitution would block the C8-oxidation pathway, which is a major route for caffeine clearance. Consequently, it is hypothesized that this compound will have a longer elimination half-life and lower clearance rate than caffeine. Its metabolism would rely entirely on the N-demethylation pathways, leading to a different profile of metabolites.

Experimental Protocols

The following sections describe generalized protocols for the key in vitro assays used to characterize the mechanism of action of xanthine derivatives.

Competitive Radioligand Binding Assay for Adenosine Receptors

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a specific receptor subtype.

Materials:

-

Membrane Preparations: Cell membranes expressing the human adenosine receptor of interest (A₁, A₂ₐ, A₂ₑ, or A₃), typically from transfected cell lines (e.g., HEK293, CHO).

-

Radioligand: A subtype-selective radiolabeled antagonist (e.g., [³H]DPCPX for A₁, [³H]CGS 21680 for A₂ₐ).

-

Test Compound: this compound, serially diluted.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Non-specific Control: A high concentration of a non-labeled ligand (e.g., 10 µM Theophylline).

-

Filtration: Glass fiber filters and a cell harvester.

-

Quantification: Scintillation cocktail and a liquid scintillation counter.

Procedure:

-

Membrane Preparation: Thaw and homogenize cell membranes in ice-cold assay buffer to a final protein concentration of 20-50 µ g/well .

-

Assay Setup: In a 96-well plate, add reagents in triplicate for each condition:

-

Total Binding: 50 µL membrane prep + 50 µL radioligand + 50 µL assay buffer.

-

Non-specific Binding: 50 µL membrane prep + 50 µL radioligand + 50 µL non-specific control.

-

Competition Binding: 50 µL membrane prep + 50 µL radioligand + 50 µL of serially diluted test compound.

-

-

Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

-

Termination: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity.

-

Data Analysis: Calculate specific binding (Total - Non-specific). Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Phosphodiesterase (PDE) Inhibition Assay

This assay determines the inhibitory potency (IC₅₀) of a test compound by measuring its effect on the enzymatic hydrolysis of cAMP or cGMP.

Materials:

-

Enzyme: Purified recombinant human PDE isoform of interest.

-

Substrate: cAMP or cGMP.

-

Test Compound: this compound, serially diluted.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl₂.

-

Termination Reagent: PDE inhibitor (e.g., IBMX) or heat.

-

Detection System: A method to quantify the remaining substrate or the product (5'-AMP/5'-GMP). Commercial kits (e.g., luminescence-based assays like PDE-Glo™) are commonly used.

Procedure:

-

Reaction Setup: In a microplate, add the assay buffer, the PDE enzyme, and the serially diluted test compound.

-

Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a short period (e.g., 10-15 minutes).

-

Initiation: Initiate the reaction by adding the substrate (cAMP or cGMP) to all wells.

-

Enzymatic Reaction: Incubate the plate at 30°C or 37°C for a defined period during which substrate conversion is linear.

-

Termination: Stop the reaction by adding a termination buffer containing a potent PDE inhibitor or by heat inactivation.

-

Detection: Add detection reagents according to the manufacturer's protocol. This typically involves a secondary enzymatic reaction that produces a detectable signal (e.g., light, fluorescence).

-

Data Analysis: Measure the signal using a plate reader. Plot the percentage of PDE activity against the log concentration of the test compound to determine the IC₅₀ value.

Conclusion and Future Directions

This compound represents an intriguing, albeit understudied, derivative of caffeine. Based on established structure-activity relationships, it is hypothesized to function primarily as a competitive antagonist of adenosine receptors, likely with greater potency than its parent compound. Its secondary mechanism involves the inhibition of phosphodiesterases, though the specific isoform selectivity remains unknown. A key predictive feature is its altered metabolism; the blockage of C8-oxidation suggests a significantly longer biological half-life.

These predicted characteristics—enhanced potency and extended duration of action—suggest that this compound could be a powerful pharmacological tool and a lead compound for therapeutic development. However, this technical guide underscores the critical need for direct experimental investigation to validate these hypotheses and fully characterize its pharmacological profile. Future research should prioritize in vitro binding and enzyme inhibition assays, followed by in vivo pharmacokinetic and pharmacodynamic studies.

References

- 1. Xanthine derivatives as antagonists at A1 and A2 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Potent adenosine receptor antagonists that are selective for the A1 receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of cyclic nucleotide phosphodiesterases by methylxanthines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New derivatives of methyl-xanthines: effect of thiocaffeine thiotheophylline and 8-phenyltheophylline on lipolysis and on phosphodiesterase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 8-Aryl xanthines potent inhibitors of phosphodiesterase 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of alkyl substituents of xanthine on phosphodiesterase isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure–Activity Relationships at Human and Rat A2B Adenosine Receptors of Xanthine Derivatives Substituted at the 1-, 3-, 7-, and 8-Positions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phosphodiesterase inhibitory profile of some related xanthine derivatives pharmacologically active on the peripheral microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chronotropic and inotropic actions of amrinone, carbazeran and isobutylmethyl xanthine: role of phosphodiesterase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics and metabolism of natural methylxanthines in animal and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Biological Activity of 1,3,7,8-Tetramethylxanthine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,7,8-tetramethylxanthine, a synthetic derivative of caffeine, presents a unique pharmacological profile stemming from the addition of a methyl group at the 8-position of the xanthine scaffold. This modification has the potential to significantly alter its interaction with key biological targets, primarily adenosine receptors and phosphodiesterases, as compared to its parent compound, caffeine. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its receptor and enzyme interactions, potential physiological effects, and the experimental methodologies used for its characterization. While direct quantitative data for this specific compound is limited in publicly available literature, this guide synthesizes information on closely related 8-substituted xanthine analogs to infer its likely biological profile. Detailed experimental protocols for key assays are provided to facilitate further research and characterization of this and other novel xanthine derivatives.

Introduction

Methylxanthines, a class of purine alkaloids including caffeine, theophylline, and theobromine, are among the most widely consumed psychoactive substances globally. Their diverse pharmacological effects are primarily attributed to their ability to antagonize adenosine receptors and inhibit phosphodiesterase (PDE) enzymes.[1] The xanthine core structure allows for chemical modifications at several positions, with substitutions at the N1, N3, N7, and C8 positions leading to significant alterations in potency and selectivity for various biological targets.[2]

Substitution at the 8-position of the xanthine ring has been a key strategy in medicinal chemistry to modulate the pharmacological activity of this class of compounds.[3] Generally, substitution at this position enhances adenosine receptor antagonism, often with increased selectivity for the A1 receptor subtype.[4] This guide focuses specifically on this compound, also known as 8-methylcaffeine, providing a detailed examination of its anticipated biological activities based on structure-activity relationships (SAR) of related compounds and outlining the necessary experimental procedures for its comprehensive pharmacological profiling.

Primary Biological Targets and Mechanism of Action

The biological effects of this compound are expected to be mediated primarily through its interaction with the following targets:

Adenosine Receptor Antagonism

Adenosine receptors, G protein-coupled receptors (GPCRs) activated by the endogenous nucleoside adenosine, are crucial regulators of numerous physiological processes. There are four main subtypes: A1, A2A, A2B, and A3. Methylxanthines act as competitive antagonists at these receptors.[4] It is suggested that 8-methylcaffeine exhibits a "very strong adenosine response," implying significant interaction with these receptors.[5]

-

A1 Adenosine Receptors: Predominantly found in the brain, heart, and adipose tissue, A1 receptor activation leads to inhibitory effects, such as decreased heart rate and neurotransmitter release. Antagonism of A1 receptors by xanthines can lead to stimulatory effects. Substitution at the 8-position of the xanthine core is known to increase affinity and selectivity for A1 receptors.[4]

-

A2A Adenosine Receptors: Highly expressed in the striatum, A2A receptors are involved in the regulation of motor activity and inflammation. A2A antagonists are being investigated for the treatment of Parkinson's disease.

The signaling pathway for adenosine A1 receptor activation is depicted below. Antagonism by this compound would block this cascade.

Figure 1: Adenosine A1 Receptor Signaling Pathway and Antagonism.

Phosphodiesterase (PDE) Inhibition

PDEs are a superfamily of enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), second messengers crucial for intracellular signal transduction.[6] Inhibition of PDEs by methylxanthines leads to an increase in intracellular cAMP and/or cGMP levels, resulting in various physiological effects, including smooth muscle relaxation and increased cardiac contractility. Caffeine is considered a non-selective and relatively weak PDE inhibitor.[7] The effect of the 8-methyl substitution on the PDE inhibitory profile of caffeine is not well-documented.

The general workflow for a phosphodiesterase activity assay is illustrated below.

Figure 2: General Workflow for a Phosphodiesterase (PDE) Activity Assay.

Other Potential Targets

-

Monoamine Oxidase (MAO) Inhibition: Some 8-substituted xanthine derivatives have been shown to exhibit inhibitory activity against MAO-B, an enzyme involved in the metabolism of neurotransmitters like dopamine. This suggests a potential neuroprotective role.[8]

-

Xanthine Oxidase: Methylation at the 8-position could potentially hinder metabolism by xanthine oxidase, the primary enzyme responsible for xanthine degradation. This could lead to a longer biological half-life compared to caffeine.[5]

Quantitative Data

Table 1: Comparative Adenosine Receptor Binding Affinities (Ki in µM) of Xanthine Derivatives

| Compound | A1 Receptor (Ki, µM) | A2A Receptor (Ki, µM) | A2B Receptor (Ki, µM) | A3 Receptor (Ki, µM) | Reference |

| Caffeine | 12 - 90 | 2.4 - 110 | ~15 | >100 | [3][9] |

| Theophylline | 20 - 30 | ~13 | ~25 | >100 | [9] |

| 8-Phenyltheophylline | ~0.02 | ~0.4 | - | - | [10] |

Note: Ki values can vary depending on the species and experimental conditions.

Table 2: Comparative Phosphodiesterase Inhibition (IC50 in µM)

| Compound | PDE1 | PDE2 | PDE3 | PDE4 | PDE5 | Reference |

| Caffeine | >100 | >100 | >100 | >100 | >100 | [7] |

| Theophylline | ~200 | ~1000 | ~150 | ~100 | ~300 | [4] |

| IBMX | 14 | 35 | 40 | 11 | 25 | [2] |

Note: Caffeine and theophylline are generally considered weak, non-selective PDE inhibitors.

In Vivo Biological Activity

Locomotor Activity

Caffeine is known to have a biphasic effect on locomotor activity, with lower doses causing stimulation and higher doses leading to depression of activity.[11] This effect is primarily mediated through the blockade of A1 and A2A adenosine receptors.[11] Given the anticipated potent adenosine receptor antagonism of this compound, it is likely to have a significant impact on locomotor behavior. However, specific studies on its effects are currently lacking.

A typical experimental workflow for assessing spontaneous locomotor activity in rodents is presented below.

Figure 3: Experimental Workflow for Rodent Locomotor Activity Assessment.

Detailed Experimental Protocols

Adenosine Receptor Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for a specific adenosine receptor subtype.

Materials:

-

Cell membranes expressing the human adenosine receptor of interest (A1, A2A, A2B, or A3).

-

Radioligand specific for the receptor subtype (e.g., [³H]-DPCPX for A1, [³H]-ZM241385 for A2A).

-

Unlabeled antagonist for non-specific binding determination (e.g., Theophylline).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.[12]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well filter plates (e.g., with GF/B or GF/C filters).

-

Scintillation fluid.

-

Plate-based scintillation counter.

Procedure:

-

Membrane Preparation: Thaw frozen cell membrane aliquots on ice. Resuspend in ice-cold assay buffer to a final protein concentration of 20-50 µ g/well .[13]

-

Assay Plate Setup:

-

Total Binding: Add 50 µL of assay buffer.

-

Non-specific Binding: Add 50 µL of a high concentration of unlabeled antagonist (e.g., 10 µM Theophylline).[12]

-

Test Compound: Add 50 µL of serial dilutions of this compound.

-

-

Add 50 µL of the appropriate radioligand (at a concentration near its Kd) to all wells.[12]

-

Initiate the reaction by adding 100 µL of the membrane preparation to all wells.

-

Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.[13]

-

Filtration: Terminate the reaction by rapid vacuum filtration through the filter plate.

-

Washing: Wash the filters three times with 200 µL of ice-cold wash buffer per well.

-

Drying: Dry the filter plate at 50°C for 30 minutes.

-

Scintillation Counting: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

Data Analysis:

-

Calculate specific binding by subtracting non-specific counts from total and test compound counts.

-

Plot the percentage of specific binding versus the log concentration of the test compound.

-

Determine the IC50 value using non-linear regression (sigmoidal dose-response curve).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Phosphodiesterase (PDE) Activity Assay (Radiometric Method)

This protocol outlines a method for measuring the inhibition of PDE activity using a radiolabeled substrate.[14]

Materials:

-

Purified PDE enzyme.

-

[³H]-cAMP or [³H]-cGMP.

-

Snake venom (e.g., from Crotalus atrox) containing 5'-nucleotidase.

-

Anion exchange resin (e.g., Dowex).

-

Assay Buffer: 40 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT.

-

Stop Solution: 0.1 M HCl.

-

Scintillation fluid and counter.

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, the test compound (this compound) at various concentrations, and the purified PDE enzyme.

-

Initiate Reaction: Add [³H]-cAMP or [³H]-cGMP to start the reaction.

-

Incubation: Incubate at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stop Reaction: Terminate the reaction by adding the stop solution or by boiling for 1 minute.[15]

-

Conversion to Nucleoside: Add snake venom and incubate at 30°C for 10 minutes to convert the resulting [³H]-5'-AMP or [³H]-5'-GMP to [³H]-adenosine or [³H]-guanosine.[14]

-

Separation: Add a slurry of the anion exchange resin to bind the unreacted [³H]-cAMP/cGMP and the [³H]-5'-AMP/GMP.

-

Centrifugation: Centrifuge the tubes to pellet the resin.

-

Scintillation Counting: Transfer an aliquot of the supernatant (containing the [³H]-adenosine/guanosine) to a scintillation vial, add scintillation fluid, and count the radioactivity.

Data Analysis:

-

Calculate the percentage of PDE activity at each concentration of the inhibitor compared to the control (no inhibitor).

-

Plot the percentage of inhibition versus the log concentration of the inhibitor.

-

Determine the IC50 value using non-linear regression.

Rodent Spontaneous Locomotor Activity

This protocol describes the assessment of spontaneous locomotor activity in mice using an open-field arena.[16][17]

Materials:

-

Open-field arena (e.g., 40 x 40 x 30 cm) equipped with infrared beams or a video tracking system.

-

Test animals (e.g., male C57BL/6 mice).

-

Vehicle and test compound (this compound) solutions.

Procedure:

-

Acclimation: Bring the animals to the testing room at least 30-60 minutes before the experiment to acclimate.[16]

-

Dosing: Administer the vehicle or a specific dose of this compound via the desired route (e.g., intraperitoneal injection).

-

Test Initiation: At a predetermined time after dosing, place a single mouse in the center of the open-field arena.

-

Data Recording: Record the animal's activity for a set duration (e.g., 30-60 minutes) using the automated tracking system. Key parameters to measure include:

-

Total distance traveled.

-

Horizontal activity (ambulation).

-

Vertical activity (rearing).

-

Time spent in the center versus the periphery of the arena.

-

-

Cleaning: Thoroughly clean the arena with 70% ethanol between each animal to remove olfactory cues.

Data Analysis:

-

Quantify the locomotor activity parameters for each animal.

-

Compare the data from the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

-

Analyze dose-response relationships to determine the stimulatory or inhibitory effects of this compound on locomotor activity.

Conclusion

This compound represents an intriguing but understudied derivative of caffeine. Based on the established structure-activity relationships of 8-substituted xanthines, it is highly likely to be a potent antagonist of adenosine receptors, potentially with selectivity for the A1 subtype. Its activity as a phosphodiesterase inhibitor and its in vivo effects on locomotor activity and other physiological parameters require empirical investigation. The detailed experimental protocols provided in this guide offer a clear roadmap for the comprehensive pharmacological characterization of this and other novel xanthine analogs, which will be crucial for elucidating their therapeutic potential for a range of disorders, including neurodegenerative diseases and asthma. Further research is warranted to fill the existing gaps in our understanding of the biological activity of this compound.

References

- 1. Caffeine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 1,3-diethyl-7-methyl-8-(phenoxymethyl)-xanthine derivatives as novel adenosine A1 and A2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of cyclic nucleotide phosphodiesterases by methylxanthines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Extrapolating the Coffee and Caffeine (1,3,7-Trimethylxanthine) Effects on Exercise and Metabolism—A Concise Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis and Evaluation of 8-Thiosubstituted 1,3,7- Trimethylxanthine Hydrazones with In-vitro Neuroprotective and MAO-B Inhibitory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Subclasses of adenosine receptors in the central nervous system: interaction with caffeine and related methylxanthines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. New derivatives of methyl-xanthines: effect of thiocaffeine thiotheophylline and 8-phenyltheophylline on lipolysis and on phosphodiesterase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The stimulant effects of caffeine on locomotor behaviour in mice are mediated through its blockade of adenosine A2A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. bio-protocol.org [bio-protocol.org]

- 15. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 17. Behavioral and Locomotor Measurements Using an Open Field Activity Monitoring System for Skeletal Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 1,3,7,8-Tetramethylxanthine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 1,3,7,8-tetramethylxanthine. Due to the limited availability of specific experimental data for this compound, this guide also includes comparative data for the structurally similar and well-studied compound, caffeine (1,3,7-trimethylxanthine). Furthermore, detailed experimental protocols are provided to enable researchers to determine the precise solubility and stability profiles of this compound according to international regulatory standards.

Introduction to this compound

This compound is a derivative of xanthine, with methyl groups attached at the 1, 3, 7, and 8 positions. Like other methylxanthines, it is of interest to researchers for its potential biological activities. Understanding its solubility and stability is a critical first step in the development of any potential pharmaceutical application, as these properties fundamentally influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its shelf-life and formulation development.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a crucial physicochemical property that affects its bioavailability. An API must be in a dissolved state to be absorbed from the gastrointestinal tract.

Aqueous Solubility of this compound

Limited data is available for the aqueous solubility of this compound.

| Solvent | Temperature (°C) | Solubility (g/L) |

| Water | 20 | 2.175[1] |

Solubility of Caffeine (1,3,7-Trimethylxanthine) in Various Solvents

In the absence of extensive data for this compound, the solubility of caffeine is presented below for comparative purposes. The additional methyl group at the 8-position of this compound may influence its polarity and, consequently, its solubility profile compared to caffeine.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Water | 25 | 2.17[2] |

| Water | 80 | 20.0[2] |

| Water | 100 | 66.6[2] |

| Ethanol | Room Temperature | 1.5[2] |

| Chloroform | Room Temperature | 18.2[2] |

| Acetone | Room Temperature | 2.0[2] |

| Benzene | Room Temperature | 1.0[2] |

| Diethyl Ether | Room Temperature | 0.2[2] |

| DMSO | Room Temperature | ~0.3 (3 mg/mL)[3] |

Experimental Protocols for Solubility Determination

To obtain comprehensive and accurate solubility data for this compound, standardized methods should be employed.

The OECD Guideline for the Testing of Chemicals, No. 105, describes two primary methods for determining water solubility: the Column Elution Method and the Flask Method.

-

Flask Method (for solubilities > 10 mg/L):

-

An excess amount of the test substance is added to a flask containing purified water.

-

The flask is agitated at a constant, controlled temperature until equilibrium is reached.

-

The solution is then centrifuged or filtered to remove undissolved particles.

-

The concentration of the substance in the clear aqueous phase is determined by a suitable analytical method (e.g., HPLC-UV, LC-MS).

-

-

Column Elution Method (for solubilities < 10 mg/L):

-

A column is packed with an inert support material coated with the test substance.

-

Water is passed through the column at a slow, constant rate.

-

The eluate is collected in fractions.

-

The concentration of the substance in each fraction is determined until a plateau is reached, which represents the saturation solubility.

-

Pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) provide descriptive terms for solubility which can be determined by a simple experiment.

-

A known weight of the solute is added to a known volume of the solvent in a stoppered container.

-

The mixture is shaken vigorously for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 20-25 °C).

-

The amount of solvent required to dissolve the solute is observed and the solubility is described using the terms defined in the pharmacopeia (e.g., "very soluble," "freely soluble," "soluble," "sparingly soluble," "slightly soluble," "very slightly soluble," or "practically insoluble").

Stability Profile

Stability testing is essential to ensure that a drug substance maintains its quality, safety, and efficacy throughout its shelf life. Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.

Known Stability of this compound

Stability of Caffeine (1,3,7-Trimethylxanthine) - A Comparative Overview

Caffeine is generally considered a stable molecule. However, it can degrade under certain conditions.

-

Oxidative Degradation: Caffeine can be oxidized to form various products, with 8-oxocaffeine (1,3,7-trimethyluric acid) being a notable metabolite and degradation product.

-

Microbial Degradation: Various microorganisms, such as Pseudomonas and Aspergillus species, are capable of degrading caffeine. The degradation often proceeds via demethylation to other methylxanthines like theophylline, theobromine, and paraxanthine.

Experimental Protocols for Stability Testing (Forced Degradation)

Forced degradation studies for this compound should be conducted according to the International Council for Harmonisation (ICH) Q1A(R2) guidelines. The goal is to achieve 5-20% degradation of the drug substance to ensure that the analytical methods are stability-indicating.

-

Protocol:

-

Dissolve this compound in acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (purified water) solutions.

-

Store the solutions at elevated temperatures (e.g., 60-80 °C) for a specified period (e.g., up to 7 days).

-

At regular intervals, withdraw samples, neutralize them if necessary, and analyze them using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

-

-

Protocol:

-

Dissolve this compound in a solution of an oxidizing agent (e.g., 3-30% hydrogen peroxide).

-

Store the solution at room temperature or a slightly elevated temperature for a defined period.

-

Monitor the reaction by taking samples at different time points and analyzing them by HPLC.

-

-

Protocol:

-

Expose solid this compound and its solution in a suitable solvent to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

-

A control sample should be kept in the dark under the same conditions.

-

After a defined exposure period, analyze both the exposed and control samples by HPLC to assess the extent of degradation.

-

-

Protocol:

-

Expose solid this compound to elevated temperatures (e.g., in 10°C increments above the accelerated stability testing temperature, such as 50°C, 60°C, 70°C) in a controlled environment.

-

Analyze samples at various time points to determine the rate of degradation and identify any thermal degradants.

-

Signaling Pathways

Methylxanthines, including caffeine and likely this compound, exert their pharmacological effects primarily through two main mechanisms: antagonism of adenosine receptors and inhibition of phosphodiesterase (PDE) enzymes.

Adenosine Receptor Antagonism

Adenosine is a neuromodulator that generally has inhibitory effects in the central nervous system. By blocking adenosine receptors (A1, A2A, A2B, and A3), methylxanthines can lead to increased neuronal firing and the release of various neurotransmitters, resulting in a stimulant effect.

Caption: Adenosine receptor antagonism by this compound.

Phosphodiesterase Inhibition

Phosphodiesterases are enzymes that break down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in many signaling pathways. By inhibiting PDEs, methylxanthines increase the intracellular concentrations of cAMP and cGMP, leading to various physiological effects, such as smooth muscle relaxation.

Caption: Phosphodiesterase inhibition by this compound.

Experimental Workflows

The following diagrams illustrate the general workflows for determining the solubility and stability of a compound like this compound.

Solubility Determination Workflow

Caption: General workflow for solubility determination.

Forced Degradation Study Workflow

Caption: General workflow for a forced degradation study.

Conclusion

This technical guide has summarized the currently available information on the solubility and stability of this compound. While specific data for this compound are limited, the provided comparative data for caffeine and the detailed experimental protocols offer a solid foundation for researchers to conduct further investigations. A thorough understanding and experimental determination of these fundamental physicochemical properties are paramount for the successful development of this compound for any potential therapeutic application. The outlined signaling pathways provide a framework for understanding its potential pharmacological effects, which should be further elucidated through dedicated in vitro and in vivo studies.

References

1,3,7,8-Tetramethylxanthine: A Technical Whitepaper on a Niche Xanthine Derivative

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide delves into the discovery, history, and scientific understanding of 1,3,7,8-tetramethylxanthine, a lesser-known derivative of the xanthine family. Unlike its globally recognized analogue, caffeine (1,3,7-trimethylxanthine), specific historical and discovery records for this compound are notably scarce in publicly accessible scientific literature. This document synthesizes the available information, contextualizes its potential pharmacological profile within the broader class of 8-substituted xanthines, and draws comparisons with caffeine to highlight key structural and metabolic differences. The addition of a methyl group at the 8-position of the purine ring distinguishes it from caffeine and suggests a unique metabolic fate and pharmacological activity profile.

Chemical Identity and Properties

This compound, also known as 8-methylcaffeine, is a purine alkaloid with methyl groups attached to the nitrogen atoms at positions 1, 3, and 7, and a methyl group bonded to the carbon atom at position 8. This C8-methylation is a critical structural feature that differentiates it from N-methylated xanthines like caffeine, theophylline, and theobromine.

| Property | This compound | 1,3,7-Trimethylxanthine (Caffeine) |

| Molecular Formula | C₉H₁₂N₄O₂[1][2] | C₈H₁₀N₄O₂[3][4][5] |

| Molar Mass | 208.22 g/mol [2] | 194.19 g/mol [3][5] |

| Synonyms | 8-Methylcaffeine[1], 1,3,7,8-tetramethylpurine-2,6-dione[2] | Theine, Guaranine, Methyltheobromine[3][4] |

| Physical Appearance | White or light yellow solid[1] | Bitter, white crystalline powder[5][6] |

| Solubility | Soluble in water and some organic solvents[1] | Moderately soluble in water[6] |

Discovery and History

Specific details regarding the initial discovery and historical development of this compound are not well-documented in scientific literature. Its history is largely overshadowed by that of caffeine, which was first isolated from coffee beans by Friedlieb Ferdinand Runge in 1819.[4][7][8] While the synthesis of various 8-substituted xanthine derivatives has been a subject of medicinal chemistry research for decades, the specific timeline for the first synthesis or isolation of the 8-methyl derivative is unclear.

The compound has gained some commercial visibility as an ingredient in the athletic supplement "Slim FX", marketed for weight loss.[9] The rationale for its inclusion appears to be its purported stimulant and appetite-suppressing effects, which are likely extrapolated from the known pharmacology of xanthine derivatives.

Experimental Protocols

General Hypothetical Synthesis of this compound

This protocol is a generalized representation and has not been optimized for this specific compound.

Objective: To synthesize this compound from caffeine.

Step 1: Halogenation at the C8 Position

-

Reactants: Caffeine (1,3,7-trimethylxanthine), N-Bromosuccinimide (NBS).

-

Procedure: Caffeine is reacted with a halogenating agent like N-bromosuccinimide in a suitable solvent (e.g., dimethylformamide) to introduce a bromine atom at the 8-position, yielding 8-bromocaffeine.

-

Purification: The product is isolated and purified using standard techniques such as recrystallization or column chromatography.

Step 2: C-C Coupling Reaction (Methylation)

-

Reactants: 8-bromocaffeine, a methylating agent (e.g., a methyl Grignard reagent or a methyl-organotin compound), and a palladium catalyst (for Stille or Suzuki-type coupling).

-

Procedure: The 8-bromocaffeine is subjected to a cross-coupling reaction with the methylating agent in the presence of a suitable catalyst and ligand in an inert solvent under an inert atmosphere.

-

Work-up and Purification: The reaction mixture is quenched, and the crude product is extracted. The final product, this compound, is purified by column chromatography and characterized by spectroscopic methods (NMR, Mass Spectrometry).

References

- 1. chembk.com [chembk.com]

- 2. 8-methylcaffeine [stenutz.eu]

- 3. 1,3,7-Trimethylxanthine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. Caffeine: The Motivation Molecule | Inside Adams [blogs.loc.gov]

- 5. Pharmacology of Caffeine - Caffeine for the Sustainment of Mental Task Performance - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Caffeine (1,3,7-Trimethylxanthine) - 3D scene - Mozaik Digital Education and Learning [mozaweb.com]

- 7. caffeineandyou.wordpress.com [caffeineandyou.wordpress.com]

- 8. researchgate.net [researchgate.net]

- 9. The application of 1,3,7,8-Tetramethylxanthine_Chemicalbook [chemicalbook.com]

In Vitro Effects of 1,3,7,8-Tetramethylxanthine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated in vitro effects of 1,3,7,8-tetramethylxanthine, a member of the methylxanthine class of compounds. Due to a scarcity of direct experimental data on this specific molecule, this paper extrapolates its likely biological activities based on established structure-activity relationships (SAR) of closely related xanthine derivatives. The primary mechanisms of action for methylxanthines, including adenosine receptor antagonism and phosphodiesterase (PDE) inhibition, are discussed in detail. This guide also presents generalized experimental protocols for key in vitro assays used to characterize xanthine compounds and includes visualizations of relevant signaling pathways and experimental workflows. The information herein is intended to serve as a foundational resource for researchers and drug development professionals interested in the potential pharmacological profile of this compound.

Introduction

Xanthine and its derivatives are a well-studied class of purine alkaloids with a broad spectrum of pharmacological activities.[1] Naturally occurring methylxanthines such as caffeine (1,3,7-trimethylxanthine) and theophylline (1,3-dimethylxanthine) are widely consumed and have therapeutic applications.[2][3] The biological effects of these compounds are primarily attributed to their ability to act as antagonists at adenosine receptors and as inhibitors of phosphodiesterases (PDEs).[2][4]

The xanthine scaffold offers numerous positions for chemical modification, with substitutions at the N1, N3, N7, and C8 positions significantly influencing the potency and selectivity of these molecules.[2][5] In particular, substitutions at the C8 position have been shown to modulate adenosine receptor affinity and selectivity.[3]

This guide focuses on the predicted in vitro effects of this compound. While direct experimental data for this specific compound is limited in publicly available literature, a wealth of information on the structure-activity relationships of 8-substituted xanthines allows for informed predictions of its biological activity.[1][3]

Predicted Mechanisms of Action

The primary mechanisms of action for methylxanthines are antagonism of adenosine receptors and inhibition of phosphodiesterases. The introduction of a methyl group at the 8-position of the xanthine core is expected to modulate these activities.

Adenosine Receptor Antagonism

Adenosine is an endogenous purine nucleoside that modulates numerous physiological processes by activating four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3.[3] Methylxanthines, including caffeine, act as non-selective antagonists at these receptors, with most of their physiological effects mediated through the blockade of A1 and A2A receptors.[3]

Substitution at the 8-position of the xanthine nucleus is a key determinant of adenosine receptor affinity and selectivity.[3] Generally, small alkyl or aryl substitutions at the 8-position can enhance affinity for adenosine receptors.[6] For instance, the introduction of a phenyl group at the 8-position of theophylline increases its affinity for A1 receptors by three orders of magnitude.[6]

Based on these structure-activity relationships, it is predicted that this compound will act as an antagonist at adenosine receptors. The 8-methyl group, being a small alkyl substituent, is likely to influence the binding affinity and selectivity profile compared to its parent compound, caffeine.

dot

Caption: Predicted interaction of this compound with adenosine receptor signaling pathways.

Phosphodiesterase Inhibition

Phosphodiesterases are a superfamily of enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby regulating intracellular levels of these second messengers.[7] Methylxanthines are non-selective inhibitors of PDEs, and this action contributes to their physiological effects, such as smooth muscle relaxation.[4] However, caffeine and theophylline are considered relatively weak PDE inhibitors, with concentrations required for significant inhibition being higher than those typically achieved through dietary consumption.[7]

The effect of an 8-methyl substitution on PDE inhibition is not as well-defined as its effect on adenosine receptors. However, it is plausible that this compound will retain some level of PDE inhibitory activity.

dot

Caption: Predicted mechanism of this compound as a phosphodiesterase inhibitor.

Quantitative Data from Related Compounds

| Compound | Target | Assay Type | Value | Reference |

| 1,3,7-Trimethyl-8-(3-chlorostyryl)xanthine | Rat A2A-Adenosine Receptor | Radioligand Binding (Ki) | 54 nM | [8] |

| 1,3-Dipropyl-7-methyl-8-(3,5-dimethoxystyryl)xanthine | Rat A2A-Adenosine Receptor | Radioligand Binding (Ki) | 24 nM | [8] |

| 8-Phenyltheophylline | Human CYP1A2 | Enzyme Inhibition (IC50) | 0.7 µM | [9] |

| 8-Phenyltheophylline | Human CYP1A2 | Enzyme Inhibition (Ki) | 0.11 µM | [9] |

| 1,3-Diethyl-8-(thiazol-4-yl)-3,7-dihydro-1H-purine-2,6-dione | A549 Human Lung Cancer Cells | Cytotoxicity (IC50) | 16.70 µM | [5] |

| 1,3-Diethyl-8-(thiazol-4-yl)-3,7-dihydro-1H-purine-2,6-dione | MCF7 Human Breast Cancer Cells | Cytotoxicity (IC50) | 78.06 µM | [5] |

| 8-(p-nitro)-xanthine derivative | K562 Leukemia Cells | Cytotoxicity (IC50) | 9.56 µM | [10] |

Detailed Methodologies for Key Experiments

The following sections provide generalized protocols for standard in vitro assays used to characterize the biological activity of xanthine derivatives. These protocols are based on methodologies described in the cited literature.

Adenosine Receptor Binding Assay

This assay determines the affinity of a test compound for adenosine receptors by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Cell membranes expressing the adenosine receptor subtype of interest (e.g., from CHO cells or rat brain tissue).

-

Radioligand (e.g., [³H]CGS 21680 for A2A receptors).

-

Test compound (this compound).

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Adenosine deaminase.

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Protocol:

-

Prepare cell membranes and resuspend in incubation buffer.

-

Pre-treat membranes with adenosine deaminase to remove endogenous adenosine.

-

In a 96-well plate, add the cell membrane preparation, radioligand at a fixed concentration, and varying concentrations of the test compound.

-

Incubate the plate at room temperature for a specified time (e.g., 2 hours).

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold incubation buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand.

-

Calculate the specific binding at each concentration of the test compound and determine the Ki value using appropriate software.

dot

Caption: General workflow for a radioligand binding assay.

Phosphodiesterase (PDE) Inhibition Assay

This assay measures the ability of a test compound to inhibit the enzymatic activity of a specific PDE isoform.

Materials:

-

Recombinant human PDE enzyme.

-

Substrate (cAMP or cGMP).

-

Test compound (this compound).

-

Assay buffer.

-

Detection reagents (e.g., fluorescent or luminescent-based).

-

Microplate reader.

Protocol:

-

In a 96-well plate, add the PDE enzyme, assay buffer, and varying concentrations of the test compound.

-

Initiate the reaction by adding the substrate (cAMP or cGMP).

-

Incubate the plate at 37°C for a specified time.